molecular formula C16H13NO2 B13349457 N-Ethyl-5-ethynyl-8-formyl-1-naphthamide

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide

Katalognummer: B13349457
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: ZDYDQYXYPILBQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is a derivative of 1,8-naphthalimide, a class of compounds known for their fluorescent properties. These compounds have been widely used in various fields such as biological imaging, chemical sensing, and materials science due to their high stability and diverse fluorescence characteristics .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic ring.

Wirkmechanismus

The mechanism of action of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to cellular components, such as DNA, and emits fluorescence upon excitation. This fluorescence can be used to track the compound’s location and interactions within cells. The binding to DNA and other biomolecules can also induce specific biological effects, such as inhibition of cellular processes or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is unique among its peers due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Similar compounds include:

This compound stands out due to its unique combination of substituents, which enhance its solubility, stability, and fluorescence properties, making it a valuable tool in various scientific research applications.

Eigenschaften

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

N-ethyl-5-ethynyl-8-formylnaphthalene-1-carboxamide

InChI

InChI=1S/C16H13NO2/c1-3-11-8-9-12(10-18)15-13(11)6-5-7-14(15)16(19)17-4-2/h1,5-10H,4H2,2H3,(H,17,19)

InChI-Schlüssel

ZDYDQYXYPILBQP-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC=CC2=C(C=CC(=C21)C=O)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.